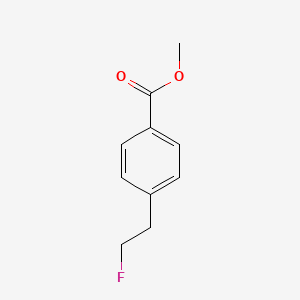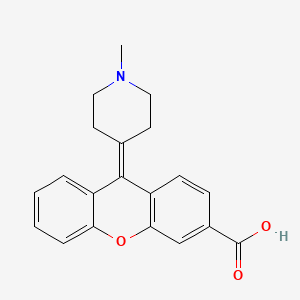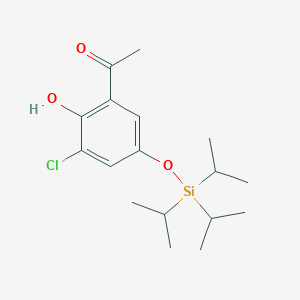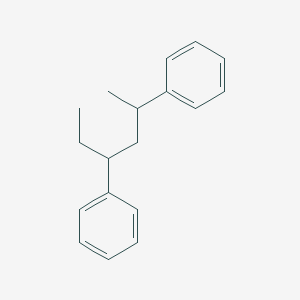
5-(2-bromophenyl)-3-propylsulfanyl-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Bromophenyl)-3-propylsulfanyl-1H-1,2,4-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-bromophenyl)-3-propylsulfanyl-1H-1,2,4-triazole typically involves multiple steps. One common method starts with the preparation of the 2-bromophenyl hydrazine, which is then reacted with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is cyclized with hydrazine hydrate to yield the triazole ring. Finally, the propylsulfanyl group is introduced through a nucleophilic substitution reaction using propylthiol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
5-(2-Bromophenyl)-3-propylsulfanyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Amines, thiols, in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted triazoles depending on the nucleophile used.
科学的研究の応用
5-(2-Bromophenyl)-3-propylsulfanyl-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the triazole ring, which is known for its biological activity.
Medicine: Explored for its potential use in drug development, particularly as an antifungal or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 5-(2-bromophenyl)-3-propylsulfanyl-1H-1,2,4-triazole depends on its application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity. The bromophenyl group can enhance binding affinity to target proteins, while the triazole ring can interfere with enzymatic processes. The propylsulfanyl group may also contribute to the compound’s overall activity by affecting its solubility and membrane permeability.
類似化合物との比較
Similar Compounds
5-(2-Chlorophenyl)-3-propylsulfanyl-1H-1,2,4-triazole: Similar structure but with a chlorine atom instead of bromine.
5-(2-Methylphenyl)-3-propylsulfanyl-1H-1,2,4-triazole: Similar structure but with a methyl group instead of bromine.
5-(2-Fluorophenyl)-3-propylsulfanyl-1H-1,2,4-triazole: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 5-(2-bromophenyl)-3-propylsulfanyl-1H-1,2,4-triazole makes it unique compared to its analogs. Bromine is a larger and more electronegative atom, which can influence the compound’s reactivity and binding properties. This can result in different biological activities and chemical behaviors, making it a valuable compound for research and development.
特性
CAS番号 |
832150-80-8 |
|---|---|
分子式 |
C11H12BrN3S |
分子量 |
298.20 g/mol |
IUPAC名 |
5-(2-bromophenyl)-3-propylsulfanyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C11H12BrN3S/c1-2-7-16-11-13-10(14-15-11)8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3,(H,13,14,15) |
InChIキー |
KXKYPSVZZHWEKR-UHFFFAOYSA-N |
正規SMILES |
CCCSC1=NNC(=N1)C2=CC=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Benzimidazole, 2-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-](/img/structure/B14212427.png)




![5-(2,5-dimethylfuran-3-yl)-3-methyl-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14212461.png)
![4-Piperidinol, 1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14212462.png)

![2-Oxazolamine, N-[(3-chloro-2-fluorophenyl)methyl]-4,5-dihydro-](/img/structure/B14212475.png)




